Lipophilicity (LogP) & TPSA Comparison
The target compound exhibits a calculated LogP of 2.16 and a Topological Polar Surface Area (TPSA) of 39.19 Ų, as reported by Molbase [1]. This distinguishes it from the isomeric analog ethyl 5-bromo-4-fluoropyridine-2-carboxylate (CAS 1805152-37-7), for which a LogP of approximately 2.05 was predicted . The higher LogP of the target compound suggests greater lipophilicity, which can be a critical differentiator in medicinal chemistry campaigns where fine-tuning LogP is essential for optimizing oral bioavailability and CNS penetration. The TPSA value also serves as a distinct filter for predicting membrane permeability, differing from other isomers and providing a clear, quantifiable basis for selection.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.16; TPSA: 39.19 Ų [1] |
| Comparator Or Baseline | Ethyl 5-bromo-4-fluoropyridine-2-carboxylate (predicted LogP: ~2.05) |
| Quantified Difference | LogP difference: +0.11 (estimated) |
| Conditions | Calculated values from Molbase and Chem960 databases |
Why This Matters
Quantifiable differences in LogP directly influence the pharmacokinetic profiles of drug candidates, providing a scientific basis for choosing one building block over another in early-stage drug discovery.
- [1] Molbase. ethyl 5-bromo-2-fluoroisonicotinate. CAS 1214332-81-6. https://qiye.molbase.cn/d126749/18367942-35155706/ (accessed 2026-04-19). View Source
